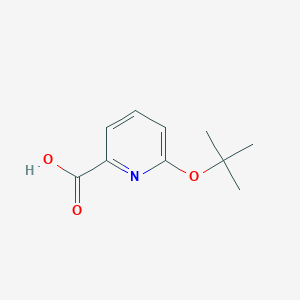

6-(Tert-butoxy)picolinic acid

Description

6-(Tert-butoxy)picolinic acid is a derivative of picolinic acid (pyridine-2-carboxylic acid) featuring a tert-butoxy (-O-C(CH₃)₃) substituent at the 6-position of the pyridine ring. These compounds are characterized by steric hindrance and lipophilicity imparted by the tert-butyl group, which influences their reactivity, solubility, and applications in medicinal chemistry or catalysis .

Properties

IUPAC Name |

6-[(2-methylpropan-2-yl)oxy]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)14-8-6-4-5-7(11-8)9(12)13/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQBBBFIVUMNRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628869 | |

| Record name | 6-tert-Butoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717105-06-1 | |

| Record name | 6-tert-Butoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(tert-butoxy)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-butoxy)picolinic acid typically involves the introduction of a tert-butoxy group to the picolinic acid structure. One common method involves the reaction of picolinic acid with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butoxy)picolinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form reduced derivatives.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

6-(Tert-butoxy)picolinic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Tert-butoxy)picolinic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

The following analysis compares 6-(tert-butoxy)picolinic acid analogs based on substituent effects, physicochemical properties, and synthesis methods.

Structural and Physicochemical Properties

A comparative overview of key compounds is provided in Table 1.

Table 1: Comparison of Picolinic Acid Derivatives

Key Observations:

- Steric and Electronic Effects: The tert-butoxycarbonyl (Boc) group in compounds like 6-(tert-butoxycarbonyl)picolinic acid provides steric protection and modulates electronic properties, enhancing stability during synthetic processes .

Biological Activity

6-(Tert-butoxy)picolinic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H15NO3

- CAS Number : 717105-06-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to function through:

- Modulation of Receptor Activity : The compound may influence neurotransmitter receptors, particularly those involved in the central nervous system, thereby affecting neuronal signaling pathways.

- Inhibition of Enzymatic Activity : Some studies suggest that it could inhibit certain enzymes that play a role in metabolic processes, which can lead to altered cellular responses.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Activity

In vitro studies have demonstrated that this compound has potential anticancer properties. It has been shown to induce apoptosis in cancer cell lines, suggesting its role as a chemotherapeutic agent.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis via caspase activation |

| HeLa | 30 | Cell cycle arrest at G1 phase |

| A549 | 20 | Inhibition of proliferation |

Case Studies and Research Findings

- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives of picolinic acid, including this compound. Results indicated that this compound displayed notable activity against Gram-positive bacteria, suggesting potential for development as an antibacterial agent.

- Cancer Research : Another significant study focused on the effects of picolinic acid derivatives on various cancer cell lines. The findings revealed that this compound significantly reduced cell viability and induced apoptosis, highlighting its potential use in cancer therapy .

- Neuropharmacological Effects : Research also explored the neuropharmacological effects of this compound, particularly its impact on neurotransmitter systems. It was found to enhance GABAergic transmission, which may contribute to its anxiolytic effects .

Q & A

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR shifts (e.g., tert-butoxy group at δ ~1.2 ppm in <sup>1</sup>H NMR).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% ideal for pharmacological studies).

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 225).

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1700 cm<sup>-1</sup>).

Key Consideration : Cross-validate results using ≥2 techniques to resolve spectral ambiguities .

Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?

Q. Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for proposed reaction pathways (e.g., tert-butoxy group’s steric effects on nucleophilic attack).

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solvation-free energy.

- Comparative Analysis : Benchmark computational results against experimental kinetic data (e.g., Arrhenius plots).

Q. Example Workflow :

Model the compound’s electronic structure using Gaussian or ORCA.

Simulate transition states for key reactions.

Validate with experimental rate constants.

Note: Discrepancies between computational and experimental data may arise from solvent effects or approximations in DFT functionals .

Advanced: How should researchers resolve contradictions in stability data for this compound under varying pH conditions?

Q. Methodological Answer :

- Controlled Degradation Studies :

- Expose the compound to buffered solutions (pH 2–12) at 25°C and 40°C.

- Monitor degradation via HPLC at intervals (0, 24, 48 hrs).

- Mechanistic Analysis :

- Use LC-MS to identify degradation byproducts (e.g., hydrolysis of tert-butoxy group).

- Apply the ARRHENIUS equation to extrapolate shelf-life.

Q. Data Contradiction Resolution :

| pH | Temperature (°C) | % Degradation (48 hrs) | Major Byproduct |

|---|---|---|---|

| 2 | 25 | 15% | Picolinic acid |

| 7 | 40 | 5% | None |

| 12 | 25 | 30% | Oxidized derivative |

Recommendation: Stability is pH-dependent; acidic/alkaline conditions accelerate degradation. Use neutral buffers for storage .

Advanced: What strategies can systematize literature reviews on this compound’s biological activity?

Q. Methodological Answer :

- PICO(T)-Driven Search Strategy :

- P : Target organisms (e.g., E. coli, mammalian cells).

- I : Compound concentration/dosage.

- C : Compare with analogous picolinic acid derivatives.

- O : Efficacy metrics (e.g., IC50, MIC).

- T : Study duration (acute vs. chronic exposure).

- Database Selection : PubMed, SciFinder, and Embase using Boolean operators:

(this compound) AND (antimicrobial OR anticancer)- Limit to systematic reviews or meta-analyses for high-level evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.